Cas no 2138188-73-3 ((1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride)

2138188-73-3 structure
Produktname:(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride
CAS-Nr.:2138188-73-3
MF:C6H13Cl2N3
MW:198.093518972397
MDL:MFCD31559461
CID:4640869
PubChem ID:132351241
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride
-
- MDL: MFCD31559461
- Inchi: 1S/C6H11N3.2ClH/c1-5-4-9(2)8-6(5)3-7;;/h4H,3,7H2,1-2H3;2*1H
- InChI-Schlüssel: VACQXXOOQIJVFI-UHFFFAOYSA-N
- Lächelt: C(C1C(C)=CN(C)N=1)N.[H]Cl.[H]Cl
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-817867-0.5g |
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride |
2138188-73-3 | 95% | 0.5g |
$791.0 | 2024-05-21 | |
Enamine | EN300-817867-10.0g |
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride |
2138188-73-3 | 95% | 10.0g |
$4360.0 | 2024-05-21 | |
Aaron | AR01EIS0-1g |
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride |
2138188-73-3 | 95% | 1g |
$1420.00 | 2025-02-10 | |
Enamine | EN300-817867-0.1g |
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride |
2138188-73-3 | 95% | 0.1g |
$352.0 | 2024-05-21 | |
1PlusChem | 1P01EIJO-100mg |
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride |
2138188-73-3 | 95% | 100mg |
$497.00 | 2023-12-19 | |
A2B Chem LLC | AX56036-100mg |
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride |
2138188-73-3 | 95% | 100mg |
$406.00 | 2024-04-20 | |
1PlusChem | 1P01EIJO-500mg |
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride |
2138188-73-3 | 95% | 500mg |
$1040.00 | 2023-12-19 | |
Aaron | AR01EIS0-250mg |
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride |
2138188-73-3 | 95% | 250mg |
$717.00 | 2025-02-10 | |
Aaron | AR01EIS0-5g |
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride |
2138188-73-3 | 95% | 5g |
$4068.00 | 2025-02-10 | |
Aaron | AR01EIS0-10g |
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride |
2138188-73-3 | 95% | 10g |
$6020.00 | 2023-12-14 |
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride Verwandte Literatur
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
2138188-73-3 ((1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride) Verwandte Produkte
- 2137992-43-7(5,8-Dimethyl-2-propoxyquinoline-3-carboxylic acid)
- 368866-12-0(tert-butyl 4-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]piperidine-1-carboxylate)
- 877124-64-6(6-oxonorbornane-2-carboxylic acid)
- 2734772-61-1(Methyl 6-bromo-2-fluoro-3-propoxybenzoate)
- 2060000-13-5(2,2-difluoro-1-(2-methoxy-4-methylphenyl)ethan-1-one)
- 2228138-76-7(3-amino-3-(3-chloro-4-nitrophenyl)propanoic acid)
- 941988-33-6(4-(2-fluorophenyl)-N-1-(2-methoxyethyl)-1H-indol-3-ylpiperazine-1-carboxamide)
- 1806404-21-6(1-(3-Bromo-2-iodophenyl)propan-2-one)
- 727686-10-4(4,7,7-Trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide)
- 5453-06-5(4-Amino-2-chloro-6-methyl-5-nitropyrimidine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2138188-73-3)(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Reinheit:99%/99%/99%/99%
Menge:250.0mg/500.0mg/1.0g/5.0g
Preis ($):220.0/365.0/548.0/1645.0